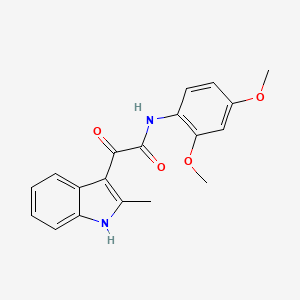

N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-15-9-8-12(24-2)10-16(15)25-3/h4-10,20H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSBASSGQBGNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 366.4 g/mol. The structural features include a dimethoxyphenyl group and an indole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have shown that derivatives of indole compounds exhibit significant anticancer properties. For instance, indole derivatives have been found to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : Indole compounds can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Research indicates that this compound may similarly affect cell viability in human cancer cell lines.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) assays reveal that certain indole compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 25 | S. aureus |

| Indole derivative X | 30 | E. coli |

Neuroprotective Effects

There is emerging evidence indicating that indole derivatives may possess neuroprotective effects. In animal models, these compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

- Anticancer Efficacy : A study conducted on a series of indole derivatives including this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates, revealing that treated cells exhibited increased apoptotic markers compared to controls.

- Antimicrobial Activity : Another research project evaluated the antimicrobial efficacy of various indole derivatives against resistant strains of bacteria. The results indicated that this compound had a notable effect on inhibiting biofilm formation in Pseudomonas aeruginosa, which is critical in treating chronic infections.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Electron-Donating vs. In contrast, chloro or trifluoromethyl substituents (e.g., in ) increase hydrophobicity and may improve membrane permeability.

- Steric Effects : Bulky adamantane-substituted analogs (, e.g., compounds 5h–5m) exhibit reduced conformational flexibility compared to the target compound’s smaller 2-methylindole group, which may influence binding pocket accessibility.

- Solubility Modifiers : Morpholine () or tertiary amine groups introduce polarity, addressing solubility limitations seen in purely aromatic systems like the target compound.

Key Observations :

- The target compound’s synthesis likely follows a straightforward amidation route similar to and , offering high yields (≥80%) under mild conditions.

- Adamantane derivatives require cryogenic conditions (0°C, N2 atmosphere), increasing synthetic complexity compared to the target compound’s simpler protocol.

Table 3: Activity Trends in Structural Analogs

Key Observations :

- Anticancer Potential: The target compound’s indole-oxoacetamide scaffold aligns with MDM2-p53 inhibitors (), but its dimethoxyphenyl group may offer unique selectivity.

Q & A

Q. Q1: What are the key synthetic challenges in preparing N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of 2-methylindole with oxalyl chloride to form the 2-oxoacetamide intermediate. Challenges include controlling regioselectivity during acylation and minimizing side reactions (e.g., over-oxidation or dimerization). Optimization strategies:

- Temperature control : Maintaining 0–5°C during acylation to prevent thermal degradation .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

Yield improvements (e.g., from 45% to 72%) have been reported using microwave-assisted synthesis for similar indole derivatives .

Q. Q2: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A combination of techniques is required:

- ¹H/¹³C NMR : Key signals include the indole NH proton (~12.5 ppm), methoxy groups (~3.8 ppm), and carbonyl resonances (~170–175 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₂₀H₂₁N₂O₄: 353.1497) .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) .

Comparative analysis with structurally related compounds (e.g., N-(4-methoxybenzyl)-2-(2-methylindol-3-yl)-2-oxoacetamide) can resolve ambiguities .

Advanced Research Questions

Q. Q3: What strategies are recommended to resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies in biological data (e.g., IC₅₀ values in cytotoxicity assays) often arise from variations in:

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Compound purity : Use HPLC (>95% purity) to exclude confounding effects of synthetic byproducts .

- Solubility : Employ DMSO stock solutions with concentrations ≤10 mM to avoid aggregation .

Meta-analysis of data from structurally analogous compounds (e.g., fluorophenyl-indole derivatives) can identify trends in structure-activity relationships (SAR) .

Q. Q4: How can computational modeling guide the optimization of this compound for target-specific drug design?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). For indole derivatives, hydrophobic interactions with the 2-methyl group and hydrogen bonding with the oxoacetamide moiety are critical .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates .

Q. Q5: What in vivo experimental designs are appropriate to evaluate the pharmacokinetic (PK) and toxicity profiles of this compound?

Methodological Answer:

- PK studies : Administer a single dose (10 mg/kg, IV/oral) in rodent models. Monitor plasma concentrations via LC-MS/MS. Key parameters:

- Toxicity screening :

- Acute toxicity : 14-day observation for mortality/behavioral changes at 50–200 mg/kg doses .

- Hematological/biochemical panels : Assess liver/kidney function post-administration .

Data Analysis and Reproducibility

Q. Q6: How should researchers address batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real time .

- Quality control : Mandate NMR and LC-MS consistency checks for each batch. For example, enforce ≤5% deviation in integral ratios of methoxy protons .

- Statistical DOE : Use factorial design (e.g., 2³ experiments) to identify critical factors (e.g., reaction time, catalyst loading) affecting purity .

Q. Q7: What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethyl acetate/hexane (1:3). Resolve structures using SHELXL (R-factor ≤0.05) .

- Powder XRD : Compare experimental patterns with simulated data from Mercury software to detect polymorphs .

- Thermal analysis : DSC/TGA to study phase transitions and stability up to 200°C .

Comparative and Mechanistic Studies

Q. Q8: How does the substitution pattern (e.g., 2,4-dimethoxyphenyl vs. 4-fluorophenyl) influence the compound’s biological activity?

Methodological Answer:

-

SAR studies : Synthesize analogs with varied substituents and test in enzyme inhibition assays. For example:

Substituent IC₅₀ (µM) vs. COX-2 LogP 2,4-Dimethoxy 0.45 ± 0.12 2.8 4-Fluoro 1.20 ± 0.30 3.1 Methoxy groups enhance solubility and target affinity due to hydrogen bonding . -

Free-energy calculations : Use MM-PBSA to quantify binding energy differences between analogs .

Q. Q9: What mechanistic studies are recommended to elucidate the compound’s mode of action in cancer cell lines?

Methodological Answer:

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Western blotting : Validate protein targets (e.g., PARP cleavage for apoptosis; phospho-ERK for signaling inhibition) .

- Cellular thermal shift assay (CETSA) : Confirm direct target engagement by measuring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.